molecular formula C17H16BrNO3 B3545051 2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B3545051
M. Wt: 362.2 g/mol
InChI Key: RHCSGSCZEGCWIK-UHFFFAOYSA-N
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Description

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-4-(hydroxymethyl)phenol, followed by the reaction with benzonitrile derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of 2-{[5-bromo-2-ethoxy-4-(formyl)phenoxy]methyl}benzonitrile or 2-{[5-bromo-2-ethoxy-4-(carboxy)phenoxy]methyl}benzonitrile.

    Reduction: Formation of 2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-bromo-2-methoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[5-bromo-2-ethoxy-4-(methoxymethyl)phenoxy]methyl}benzonitrile

Uniqueness

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to the presence of the ethoxy group and the specific positioning of the bromine and hydroxymethyl groups

Properties

IUPAC Name

2-[[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-21-16-7-14(10-20)15(18)8-17(16)22-11-13-6-4-3-5-12(13)9-19/h3-8,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSGSCZEGCWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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